![molecular formula C10H21ClN2O3 B2682672 tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride CAS No. 2173991-96-1](/img/structure/B2682672.png)

tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

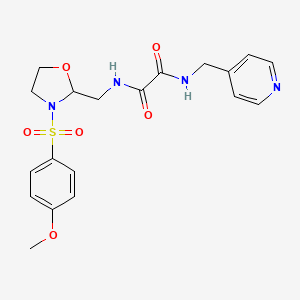

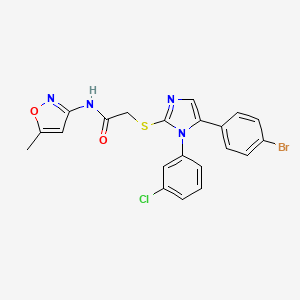

“tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride” is a chemical compound with the molecular formula C10H21CLN2O3 . It has a molecular weight of 252.74 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is stored under inert atmosphere at 2-8°C . The exact physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Versatility as a Synthetic Building Block

Research on tert-butyl cinnamates has demonstrated their high trans-selectivity in aziridination processes, creating N-unfunctionalised aziridines. These compounds serve as versatile synthetic building blocks that can undergo selective ring-opening reactions with a range of nucleophiles, highlighting their utility in complex organic synthesis (Armstrong & Ferguson, 2012).

Intermediate in Enantioselective Synthesis

The compound is a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure has been confirmed to match that of β-2-deoxyribosylamine, showcasing its importance in the synthesis of nucleotide analogues and potential therapeutic agents (Ober, Marsch, Harms, & Carell, 2004).

Role in the Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an essential intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a therapy for certain types of cancer. This research established a rapid synthesis method for this compound, optimizing its production for use in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Development of New Antibiotics

The synthesis of carbapenem and penem antibiotics involves intermediates related to tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride. These compounds are pivotal in creating antibiotics that exhibit a broad spectrum of antibacterial activity, highlighting their significance in addressing antibiotic resistance (Shiozaki, Ishida, Maruyama, Hiraoka, & Sugawara, 1984).

Synthesis of Spirocyclopropanated Analogues

Research has explored the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, showcasing the chemical's utility in creating more effective and potentially less harmful agricultural chemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Eigenschaften

IUPAC Name |

tert-butyl N-[[3-(hydroxymethyl)azetidin-3-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPMFQRSONYGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)

![(Z)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2682603.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)

![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)

![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)